Cas no 166184-01-6 (4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one)
4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
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- Cytidine, 5'-amino-2',5'-dideoxy-
- 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one
- 166184-01-6
- EN300-20787945
- 4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one
- SCHEMBL6914288
- 4-Amino-1-((2R,4S,5R)-5-(aminomethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
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- MDL: MFCD28342563
- Inchi: 1S/C9H14N4O3/c10-4-6-5(14)3-8(16-6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1
- InChI Key: ZFCKWNAAMQBWJK-SHYZEUOFSA-N
- SMILES: O1[C@H](C[C@@H]([C@H]1CN)O)N1C(N=C(C=C1)N)=O
Computed Properties
- Exact Mass: 226.10672
- Monoisotopic Mass: 226.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 114Ų
Experimental Properties
- PSA: 114.17
4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20787945-0.05g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 0.05g |
$2343.0 | 2023-09-16 | ||
| Enamine | EN300-20787945-0.1g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 0.1g |
$2454.0 | 2023-09-16 | ||
| Enamine | EN300-20787945-0.25g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 0.25g |
$2566.0 | 2023-09-16 | ||
| Enamine | EN300-20787945-0.5g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 0.5g |
$2677.0 | 2023-09-16 | ||
| Enamine | EN300-20787945-1.0g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 1g |
$2789.0 | 2023-05-26 | ||
| Enamine | EN300-20787945-2.5g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 2.5g |
$5466.0 | 2023-09-16 | ||
| Enamine | EN300-20787945-5.0g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 5g |
$8089.0 | 2023-05-26 | ||
| Enamine | EN300-20787945-10.0g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 10g |
$11992.0 | 2023-05-26 | ||
| Enamine | EN300-20787945-1g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 1g |
$2789.0 | 2023-09-16 | ||
| Enamine | EN300-20787945-5g |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one |
166184-01-6 | 5g |
$8089.0 | 2023-09-16 |
4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one Suppliers
4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one
Recent Advances in the Study of 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one (CAS: 166184-01-6)
The compound 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one (CAS: 166184-01-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxolane and dihydropyrimidinone structural motifs, has shown promising potential in various therapeutic applications, particularly in antiviral and anticancer research. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a nucleoside analogue. Nucleoside analogues are a class of compounds that mimic natural nucleosides, often interfering with DNA or RNA synthesis in viruses or cancer cells. Preliminary findings suggest that 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one exhibits inhibitory effects on viral polymerases, making it a potential candidate for the development of novel antiviral agents. In vitro studies have demonstrated its efficacy against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV).
In addition to its antiviral properties, recent investigations have explored the compound's potential in oncology. Researchers have identified its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways. These findings have spurred further research into its use as part of combination therapies, where it may enhance the efficacy of existing anticancer drugs.
The synthesis of 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one has also been a focal point of recent studies. Traditional synthetic routes often involve multi-step processes with low yields and high costs. However, advancements in catalytic methods and green chemistry have led to more efficient and sustainable approaches. For instance, a recent publication highlighted the use of enzymatic catalysis to achieve higher stereoselectivity and yield, reducing the environmental impact of the synthesis.
Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic stability. While initial data indicate moderate oral bioavailability, researchers are exploring formulation strategies to improve its absorption and distribution. Nanoparticle-based delivery systems, for example, have shown promise in enhancing the compound's solubility and targeting specific tissues, thereby minimizing off-target effects.
Despite these promising developments, challenges remain. The compound's potential toxicity and off-target effects require thorough investigation to ensure its safety for clinical use. Additionally, the scalability of its synthesis and the cost-effectiveness of production are critical factors that will influence its transition from the laboratory to the clinic. Ongoing research aims to address these challenges through structural modifications and the development of novel delivery systems.
In conclusion, 4-amino-1-(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl-1,2-dihydropyrimidin-2-one (CAS: 166184-01-6) represents a compelling area of research in chemical biology and pharmaceutical science. Its dual potential as an antiviral and anticancer agent, coupled with advancements in its synthesis and delivery, positions it as a promising candidate for future therapeutic development. Continued research will be essential to fully realize its clinical potential and overcome existing limitations.
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